molecular formula C9H18O2 B1615717 2-Methyl-2-propylpentanoic acid CAS No. 31113-56-1

2-Methyl-2-propylpentanoic acid

Cat. No.: B1615717
CAS No.: 31113-56-1
M. Wt: 158.24 g/mol
InChI Key: KTHXOYWHJBTQNC-UHFFFAOYSA-N
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Description

2-Methyl-2-propylpentanoic acid is a chemical compound with the molecular formula C9H18O2 . It has an average mass of 158.238 Da and a monoisotopic mass of 158.130676 Da .


Molecular Structure Analysis

This compound contains a total of 28 bonds, including 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Scientific Research Applications

Oxidative Stress and Hepatotoxicity

Valproic acid (2-n-propylpentanoic acid; VPA) is primarily used as an anticonvulsant but is associated with idiosyncratic hepatotoxicity, potentially due to oxidative stress. This area of research explores the impact of VPA on various indices of oxidative stress and its potential role in hepatotoxicity (Chang & Abbott, 2006).

Anti-tumor Activity

Research on the anti-tumor activity of 2-propylpentanoic acid (VPA) reveals its potential in inhibiting the growth of the human glioma cell line T98-G. This inhibition may result from its ability to induce G1 and G2 phase arrest and increase the expression of Acetyl-Histone H3 and H4 (Fu‐rong Chen & Zhongping Chen, 2009).

Metabolic Effects and Mitochondrial Fatty Acid Oxidation

VPA's metabolism and its interference with mitochondrial β-oxidation are significant areas of study. The cumulative consequences of VPA therapy in inborn errors of metabolism and its importance in recognizing underlying metabolic disorders in cases of VPA-induced steatosis and acute liver toxicity are critical research topics (Silva et al., 2008).

Histone Deacetylase Inhibition and Chaperone Expression

Valproic acid's role in inhibiting histone deacetylase (HDAC) and inducing protein chaperone expression is a pivotal research area. This study shows that exposure to VPA enhances chaperone expression, potentially involving histone hyperacetylation (Shi et al., 2007).

Gastric Cancer Treatment Potential

VPA is being investigated for its potential as a therapeutic agent in gastric cancer. It inhibits HDAC1/2 activity and induces autophagy in gastric cancer cells, leading to apoptosis. This research also explores the correlation between HDAC1/2 overexpression and poor prognosis in gastric cancer (Sun et al., 2020).

Neuroprotective Mechanisms

The neuroprotective properties of VPA are being examined, focusing on biochemical, molecular, and epigenetic levels. This includes studies on neuronal survival/apoptosis, proliferation/differentiation balance, and synaptic plasticity, highlighting potential applications in human neurodegenerative diseases (Monti et al., 2009).

Epilepsy and Bipolar Disorder Treatment

VPA's application in treating epilepsy and bipolar disorder involves exploring its effects on neurotransmission and modulation of intracellular pathways. This research also delves into VPA's impact on reproductive and metabolic function, particularly in women of reproductive age (Reynolds et al., 2007).

Safety and Hazards

2-Methyl-2-propylpentanoic acid is classified as a hazardous substance. It has been associated with various hazard statements, including H302, H315, H319, and H335 . These statements indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-Methyl-2-propylpentanoic acid plays a crucial role in biochemical reactions, particularly in the inhibition of histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histones, which affects gene expression by altering chromatin structure . The compound interacts with multiple HDACs from class I and class II, but not HDAC6 or HDAC10 . Additionally, this compound is involved in the fatty acid β-oxidation pathway in mitochondria, where it acts as a substrate .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It promotes tumor cell toxicity and increases susceptibility to radiation . In the brain, it elevates the levels of γ-aminobutyric acid (GABA), leading to reduced central nervous system activity . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting HDACs and modulating the acetylation of histones .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of HDACs. This inhibition results in the hyperacetylation of core histones H3 and H4, leading to changes in chromatin structure and gene expression . The compound also interacts with enzymes involved in the fatty acid β-oxidation pathway, affecting mitochondrial function . Additionally, it modulates various signaling pathways, including the ERK pathway and the phosphoinositol pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence cellular function. Long-term exposure to this compound has been associated with mitochondrial dysfunction and hepatotoxicity . In in vitro and in vivo studies, the compound’s effects on cellular processes and gene expression can vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively controls seizures and stabilizes mood disorders . At high doses, it can cause toxic effects such as hepatotoxicity and teratogenicity . Threshold effects have been observed, where low doses have minimal impact, while higher doses lead to significant biochemical and cellular changes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the fatty acid β-oxidation pathway in mitochondria . It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, affecting the metabolism of fatty acids . The compound also influences the levels of metabolites and metabolic flux, leading to changes in cellular energy production and lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its therapeutic effects . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it participates in the fatty acid β-oxidation pathway . It can also be found in the nucleus, where it inhibits HDACs and modulates gene expression . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-methyl-2-propylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-6-9(3,7-5-2)8(10)11/h4-7H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHXOYWHJBTQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185054
Record name 2-Methyl-2-n-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31113-56-1
Record name 2-Methyl-2-n-propylpentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031113561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-n-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The alkylation of the carboxylic acids at position 2 using alkyl halides is very generally possible with the aid of n-butyllithium at elevated temperature (Pfeffer et al., Alpha-anions of carboxylic acids. II. The formation and alkylation of alpha-metalated aliphatic acids. Journal of Organic Chemistry 37, 451-458 (1972). The methylation of the tertiary carbon atom of valproic acid is possible, for example, by deprotonation of the α-hydrogen atom at C-2 using n-butyllithium in hexane at 50° C. and subsequent methylation with methyl iodide at room temperature in a yield of 32%. The other 2-alkylated carboxylic acids can also be prepared in accordance with this method.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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